molecular formula C9H11F3N2O2 B2966553 Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate CAS No. 2222511-76-2

Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate

Cat. No.: B2966553
CAS No.: 2222511-76-2
M. Wt: 236.194
InChI Key: QCIMQANTUDEDAH-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate is an organic compound with the molecular formula C9H11F3N2O2 It is characterized by the presence of a pyrazole ring substituted with a trifluoroethyl group and an ethyl ester group

Scientific Research Applications

Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is followed by esterification to introduce the ethyl ester group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the pyrazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or dihydropyrazoles.

    Substitution: Formation of various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate can be compared with other similar compounds, such as:

    Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-5-yl]acetate: Similar structure but with the trifluoroethyl group at a different position on the pyrazole ring.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]propanoate: Similar structure but with a propanoate group instead of an acetate group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-2-16-8(15)5-7-3-4-14(13-7)6-9(10,11)12/h3-4H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIMQANTUDEDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN(C=C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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